molecular formula C20H21NO5 B11833136 Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol

Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol

Cat. No.: B11833136
M. Wt: 355.4 g/mol
InChI Key: KHAHRSNPVUEXMK-UHFFFAOYSA-N
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Description

Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperidine ring attached to a methanol group, which is further connected to two benzo[d][1,3]dioxole moieties. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol is unique due to its combination of a piperidine ring and benzo[d][1,3]dioxole moieties, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.

Biological Activity

Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol is a compound of interest due to its potential biological activities. This compound features a piperidine ring linked to two benzo[d][1,3]dioxole moieties, which may contribute to its pharmacological properties. This article reviews the synthesis, biological activity, and research findings related to this compound, emphasizing its therapeutic potential.

Synthesis

The synthesis of this compound has been documented in various studies. The compound can be synthesized through a series of chemical reactions involving piperidine derivatives and benzo[d][1,3]dioxole precursors. For example, one method involves the catalytic transfer hydrogenation of specific piperidine derivatives .

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

Anticancer Activity

Several studies have assessed the anticancer properties of this compound. In vitro evaluations demonstrated that it effectively inhibits cancer cell proliferation in various cancer types. For instance, compounds with similar structures showed promising results against human colon cancer cell lines (HCT116 and HT29) and squamous cell carcinomas .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)Reference
2aHCT11612.5
2bHT2915.0
3aCa9-2210.0
3bHSC-29.5

The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Studies suggest that similar compounds can induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly .

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives, including this compound. These compounds were tested for their ability to inhibit 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in steroid metabolism and cancer progression. The most potent derivatives exhibited IC50 values in the low nanomolar range .

Pharmacological Implications

The biological activity of this compound suggests potential applications in cancer therapy and possibly other therapeutic areas such as anti-inflammatory or antimicrobial treatments. The structure–activity relationship (SAR) studies indicate that modifications to the piperidine or dioxole moieties could enhance efficacy and selectivity .

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

bis(1,3-benzodioxol-5-yl)-piperidin-4-ylmethanol

InChI

InChI=1S/C20H21NO5/c22-20(13-5-7-21-8-6-13,14-1-3-16-18(9-14)25-11-23-16)15-2-4-17-19(10-15)26-12-24-17/h1-4,9-10,13,21-22H,5-8,11-12H2

InChI Key

KHAHRSNPVUEXMK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

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